molecular formula C13H21N3O2S B3002481 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine CAS No. 730976-69-9

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine

Cat. No.: B3002481
CAS No.: 730976-69-9
M. Wt: 283.39
InChI Key: YUQIXTAEBMVENX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine is an organic compound that features both a dimethylamino group and a piperidylsulfonyl group attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, phenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonylation: The amine group is sulfonylated using a sulfonyl chloride reagent to introduce the piperidylsulfonyl group.

    Dimethylation: Finally, the amine group is dimethylated using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological or inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)phenylamine: Lacks the piperidylsulfonyl group, resulting in different chemical properties and applications.

    5-(Piperidylsulfonyl)phenylamine: Lacks the dimethylamino group, affecting its reactivity and biological activity.

    2-(Dimethylamino)-5-(methylsulfonyl)phenylamine: Contains a methylsulfonyl group instead of a piperidylsulfonyl group, leading to variations in solubility and stability.

Uniqueness

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine is unique due to the presence of both the dimethylamino and piperidylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIXTAEBMVENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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